Val-Tyr

描述

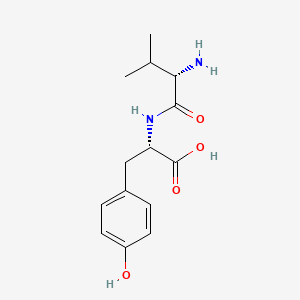

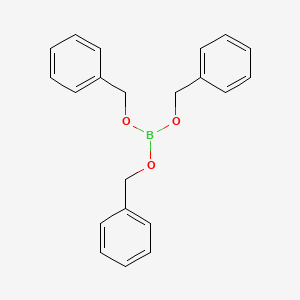

H-Val-Tyr-OH,也称为L-缬氨酰-L-酪氨酸,是由缬氨酸和酪氨酸两种氨基酸组成的二肽。它是一种内源性代谢物,这意味着它是在人体内自然产生的。 该化合物的分子式为C14H20N2O4,分子量为280.32 g/mol .

作用机制

H-Val-Tyr-OH的确切作用机制尚未完全了解。它被认为涉及与酪氨酸残基上的羟基和肾脏近端小管的相互作用。 该化合物已被证明可以抑制血管紧张素系统,并对绿脓杆菌表现出活性,绿脓杆菌是导致人类败血症的致病菌 .

准备方法

合成路线与反应条件

H-Val-Tyr-OH可以通过固相肽合成 (SPPS) 合成,这是一种常用的生产肽的方法。该过程涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。合成通常从将C末端氨基酸(酪氨酸)连接到树脂开始,然后使用偶联试剂(如N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt))偶联N末端氨基酸(缬氨酸)。 然后去除保护基团,并将肽从树脂上裂解 .

工业生产方法

H-Val-Tyr-OH的工业生产涉及大规模SPPS或液相肽合成 (LPPS)。这些方法针对高产率和纯度进行了优化,通常采用自动肽合成仪。 最终产品使用高性能液相色谱 (HPLC) 等技术进行纯化,以确保所需的质量 .

化学反应分析

反应类型

H-Val-Tyr-OH会发生各种化学反应,包括:

常用试剂和条件

主要产物

氧化: 多巴醌和其他酪氨酸氧化衍生物.

还原: 具有修饰官能团的肽的还原形式.

取代: 在酪氨酸残基上连接有不同官能团的衍生物.

科学研究应用

H-Val-Tyr-OH具有多种科学研究应用:

相似化合物的比较

H-Val-Tyr-OH可以与其他二肽进行比较,例如:

L-缬氨酰-L-丙氨酸: 结构相似,但缺少酪氨酸的芳香环,导致不同的化学性质和生物活性。

L-缬氨酰-L-苯丙氨酸: 包含苯丙氨酸残基而不是酪氨酸,导致反应性和功能上的差异。

L-缬氨酰-L-丝氨酸: 具有丝氨酸残基,该残基具有羟基,但缺少芳香环,影响其化学行为和应用.

H-Val-Tyr-OH由于含有芳香族酪氨酸残基而具有独特性,赋予其独特的化学和生物学性质,使其在各种研究和工业应用中具有价值 .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYJKJORLPYVLO-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874591 | |

| Record name | L-Valyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3061-91-4 | |

| Record name | L-Valyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Val-Tyr exert its antihypertensive effect?

A1: [] this compound primarily acts as an Angiotensin I-Converting Enzyme (ACE) inhibitor, effectively reducing blood pressure. It achieves this by competitively binding to ACE, thereby preventing the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This inhibitory action on ACE contributes to the observed antihypertensive effects. [, ] Additionally, research suggests that this compound may act as an allosteric enhancer of the Angiotensin II type 2 receptor, counteracting some of the effects mediated by the Angiotensin II type 1 receptor in renal cells. [] This interaction influences cellular signaling pathways related to fluid reabsorption in the kidneys, further contributing to its antihypertensive properties. []

Q2: What is the significance of this compound being a metabolite of other antihypertensive peptides?

A2: [] this compound is a product of the metabolism of larger antihypertensive peptides, such as Ile-Val-Tyr (IVY). [, ] This metabolic pathway contributes to a sustained antihypertensive effect, as both the parent peptide and its metabolite, this compound, exhibit ACE inhibitory activity. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H18N2O4, and its molecular weight is 266.3 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: While specific spectroscopic details for this compound are limited within these research papers, its structure and properties can be inferred from studies on related peptides and through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism. These techniques provide valuable insights into the peptide bond, amino acid side chains, and overall conformation of this compound in solution. [, ]

Q5: Does this compound possess any catalytic properties?

A5: this compound itself does not exhibit intrinsic catalytic properties. Its primary mechanism of action revolves around its ability to inhibit enzymes, specifically ACE, rather than catalyze reactions. []

Q6: Have any computational studies been conducted on this compound?

A6: Although these research papers do not specifically detail computational studies on this compound, such methods could be valuable in understanding its interactions with ACE. Molecular docking simulations can provide insights into the binding affinity, interaction sites, and potential inhibitory mechanisms of this compound with ACE.

Q7: How do structural modifications impact the activity of peptides containing the this compound sequence?

A7: Modifications to the amino acid sequence can significantly influence the activity of peptides. For instance, the addition of Isoleucine to the N-terminus of this compound, forming Ile-Val-Tyr (IVY), results in a peptide with more potent ACE inhibitory activity. [, ] These findings highlight the importance of specific amino acid residues and their positions in influencing the interaction with target enzymes like ACE.

Q8: What is known about the absorption and distribution of this compound?

A8: [] Research suggests that this compound, being a small peptide, can be absorbed into the bloodstream following oral ingestion. [] Studies in rats have shown that this compound can accumulate in various tissues, including the aorta and kidneys. []

Q9: What is the duration of the antihypertensive effect of this compound?

A9: [] Intravenous administration of this compound in spontaneously hypertensive rats resulted in a significant but temporary decrease in blood pressure. [] The duration of this effect is relatively short, likely due to its rapid degradation in plasma. [, ]

Q10: Has the antihypertensive effect of this compound been demonstrated in vivo?

A10: Yes, intravenous administration of this compound in spontaneously hypertensive rats led to a significant reduction in blood pressure, confirming its antihypertensive effect in an animal model. [] This effect is attributed to its ACE inhibitory activity, preventing the formation of the vasoconstrictor Angiotensin II. []

Q11: How is this compound typically quantified in biological samples?

A11: [] Fluorometric high-performance liquid chromatography (HPLC) combined with a double heart-cut column-switching technique has been successfully employed to determine the concentration of this compound in plasma samples. [] This method offers high sensitivity and selectivity for accurate quantification of this compound in complex biological matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B3024358.png)

![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3024372.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)